7,7-Difluoro-3-azabicyclo[4.1.0]heptane
Description
7,7-Difluoro-3-azabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a seven-membered ring system fused with a three-membered cyclopropane ring. The molecule contains two fluorine atoms at the 7,7-positions and a nitrogen atom at the 3-position (bridging the bicyclic system). Its molecular formula is C₁₂H₁₃F₂N, with an average molecular mass of 209.239 g/mol and a monoisotopic mass of 209.101606 g/mol . The compound is often functionalized with substituents such as phenyl groups (e.g., 1-phenyl or 6-phenyl derivatives) or converted into hydrochloride salts for enhanced stability and solubility in pharmaceutical applications .
Key structural features include:
- Bicyclo[4.1.0]heptane core: Combines a six-membered ring with a strained cyclopropane moiety.
- Fluorine substitution: The 7,7-difluoro configuration introduces strong electronegativity and lipophilicity, influencing reactivity and biological interactions.
- Chiral centers: Some derivatives (e.g., 1-phenyl variants) exhibit stereoisomerism, critical for enantioselective synthesis .
Properties
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYRDKLJMIYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Intermediate Formation
A common approach begins with a cyclohexene or cyclohexane epoxide derivative, which undergoes nucleophilic ring-opening by an amine source to introduce the nitrogen atom adjacent to the ring:
For example, in the synthesis of related 7-methyl-aza-bicyclo[4.1.0]heptane compounds, epoxycyclohexane is reacted with aqueous methylamine to afford an amino-alcohol intermediate. This step typically proceeds under mild conditions (room temperature, 15 hours) with high yields (>95%) and allows easy purification of the intermediate.
Cyclization and Ring Closure
The amino-alcohol intermediate is then converted to the bicyclic amine via intramolecular cyclization, often facilitated by halogenation agents such as phosphorus tribromide (PBr3) or bromine/triphenylphosphine systems in the presence of triethylamine:
This step closes the ring by forming the cyclopropane ring fused to the cyclohexane, generating the bicyclic system. Reaction temperatures are controlled between -10 to 0 °C to optimize yield and selectivity. The choice of halogenating agent affects cost and reaction efficiency, with bromine/TPP/Et3N being a cost-effective alternative to PBr3.
Formation of Hydrochloride Salt
To enhance solubility and stability, the free base 7,7-difluoro-3-azabicyclo[4.1.0]heptane is often converted to its hydrochloride salt by reaction with hydrochloric acid:
This salt form is preferred for research and pharmaceutical applications due to improved handling properties.
Detailed Reaction Conditions and Yields
Research Findings and Optimization
- The two-step synthesis method for related bicyclic amines is well-established, with optimization focusing on mild reaction conditions, cost reduction, and high yields.
- Use of bromine/triphenylphosphine/triethylamine system reduces costs compared to phosphorus tribromide without compromising yield.
- The reaction molar ratios are critical for optimal yield: epoxycyclohexane to methylamine at about 1:3.5–4.5; intermediate to PBr3 and triethylamine at 1:1.1–1.3:0.4–0.6.
- The hydrochloride salt form is widely used in research for its enhanced properties and is commercially available with high purity (>97%).
Summary Table of Preparation Method
| Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Intermediate formation | Epoxycyclohexane + aqueous methylamine | 20–30 °C, 14–16 h | Amino-alcohol intermediate (>95% yield) |
| Ring closure | PBr3/Et3N or Br2/TPP/Et3N | -10 to 0 °C, 2–3 h | 7-methyl-aza-bicyclo[4.1.0]heptane or analog |
| Difluoro substitution | Fluorination reagents or fluorinated precursors | Variable | This compound |
| Salt formation | HCl | Ambient, short time | Hydrochloride salt (improved solubility) |
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry
Building Blocks for Pharmaceuticals
- 7,7-Difluoro-3-azabicyclo[4.1.0]heptane serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that enhance the efficacy and selectivity of drugs targeting the central nervous system (CNS) and other therapeutic areas .
Potential Therapeutic Applications
- Preliminary studies indicate that this compound exhibits significant biological activity, making it a candidate for further exploration in drug development. Its interaction with various biological targets suggests potential applications in treating neurological disorders and other diseases .
Biological Studies
Receptor-Ligand Interactions
- The unique bicyclic structure of this compound allows it to engage effectively with receptor sites, facilitating studies on receptor-ligand dynamics. This can lead to insights into drug-receptor interactions and the development of more effective therapeutic agents .
Biochemical Probes
- Researchers are investigating the use of this compound as a biochemical probe to study various enzymatic processes and metabolic pathways. Its structural features may enable it to modulate enzyme activity, thereby providing valuable data on biological mechanisms .
Industrial Applications
Development of Advanced Materials
- In materials science, this compound is utilized in the synthesis of fluorinated polymers and other advanced materials that exhibit enhanced properties such as chemical stability and thermal resistance . These materials have potential applications in coatings, electronics, and other high-performance applications.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Fluorine, chlorine, bromine, and trifluoromethyl substituents significantly alter physicochemical properties. Representative examples include:
Ring-Size Variants
Smaller or larger bicyclic systems exhibit distinct strain and reactivity profiles:
- 2,4-Diazabicyclo[4.1.0]heptane derivatives :
Physicochemical and Pharmacological Properties
Fluorine vs. Other Halogens
Hydrochloride Salts
Hydrochloride derivatives (e.g., CAS 1376248-54-2) demonstrate:
- Enhanced aqueous solubility: Critical for intravenous drug formulations.
- Improved crystallinity : Facilitates purification and storage stability .
Biological Activity
7,7-Difluoro-3-azabicyclo[4.1.0]heptane is a bicyclic compound notable for its unique structural features, including the presence of two fluorine atoms at the 7-position and a nitrogen atom integrated into the bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
Structural Characteristics
The molecular formula of this compound is CHFN with a molecular weight of approximately 133.14 g/mol. The incorporation of fluorine atoms enhances the compound's electrophilicity and alters nucleophilic attack patterns, which may influence its biological interactions.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 3-Azabicyclo[4.1.0]heptane | Bicyclic structure without fluorines | Known for its basic amine properties |
| 7-Fluoro-3-azabicyclo[4.1.0]heptane | One fluorine at the 7-position | Exhibits different pharmacological profiles |
| 2-Azabicyclo[2.2.2]octane | Similar bicyclic framework | Used in drug design for CNS agents |
| 7-Bromo-3-azabicyclo[4.1.0]heptane | Bromine substituent instead of fluorine | Potentially different reactivity patterns |
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, particularly as a potential therapeutic agent targeting various biological systems.
Pharmacological Potential
Research indicates that this compound may interact with specific receptors and enzymes, potentially acting as an inhibitor in various biochemical pathways. The fluorinated groups enhance binding affinity and selectivity for biological targets, making it a candidate for drug development.
- Neuropharmacology : The compound's structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), similar to other bicyclic compounds known for neuroactive properties.
- Antiviral Activity : There are indications that derivatives of this compound may exhibit antiviral properties, particularly against influenza viruses by inhibiting neuraminidase activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug design:
- Study on Acetylcholine Receptors : A study examining the interaction of bicyclic compounds with nAChRs found that structural modifications can significantly impact binding affinity and inhibitory potency .
- Antiviral Mechanisms : Research on similar bicyclic compounds has demonstrated their ability to inhibit viral replication through mechanisms involving receptor antagonism and enzyme inhibition .
Safety Profile
While exploring the biological activity, it is crucial to consider the safety profile of this compound:
Q & A
Q. What are the current synthetic strategies for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves bicyclo ring formation followed by fluorination. For example, iodine/copper acetate-mediated halogenation (as seen in analogous bicycloheptanes ) can be adapted for fluorine introduction. Stereochemical control may require chiral auxiliaries or asymmetric catalysis. Trans-4-hydroxy-L-proline-derived routes (similar to ’s synthesis of 2-oxa-5-azabicycloheptane) suggest intramolecular cyclization as a key step. Reaction parameters (temperature, solvent polarity, and catalyst loading) critically affect diastereomer ratios. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution (e.g., KF in polar aprotic solvents) should be evaluated for regioselectivity .
Q. How can researchers optimize reaction yields using statistical experimental design (DoE)?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, reagent stoichiometry, solvent) and identify critical factors. Central Composite Design (CCD) or Box-Behnken models are effective for response surface optimization. For example, highlights DoE’s role in minimizing experiments while maximizing data quality. Use software tools (Minitab, JMP) to model interactions between variables (e.g., fluorination efficiency vs. solvent dielectric constant) and predict optimal conditions .
Q. What safety protocols are recommended for handling fluorinated bicyclic compounds?
- Methodological Answer : Follow guidelines for fluorinated organics: use fume hoods, wear nitrile gloves, and avoid contact with moisture (risk of HF release). Safety Data Sheets (SDS) for analogous compounds (e.g., 7,7-Dichlorobicycloheptane in ) recommend storing under inert gas and disposing via licensed waste management. Monitor for exothermic decomposition during synthesis .
Advanced Research Questions
Q. How can contradictions in NMR data interpretation for fluorinated bicycloheptanes be resolved?
- Methodological Answer : Fluorine’s strong electronegativity deshields adjacent protons, complicating splitting patterns. Use -NMR and - coupling analysis to assign stereochemistry. For example, vicinal coupling constants (>40 Hz) indicate axial fluorine placement. Compare with computed NMR spectra (DFT/B3LYP/6-31G*) to validate assignments. and highlight spectral challenges in structurally similar azabicyclic compounds, emphasizing the need for multi-nuclear NMR .
Q. What are the electronic effects of fluorine substituents on the bicyclo[4.1.0]heptane framework, and how do they influence reactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases ring strain and polarizes adjacent bonds. Conduct Hammett studies to quantify substituent effects on reaction rates (e.g., nucleophilic ring-opening). Computational chemistry (e.g., NBO analysis) can map charge distribution, as seen in trifluoro-substituted analogs ( ). Fluorine’s steric bulk may also hinder access to reactive sites, requiring bulky bases or phase-transfer catalysts for functionalization .
Q. How can regioselectivity challenges in functionalizing the azabicycloheptane core be addressed?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to control reaction sites. For example, ’s Pd/C-mediated hydrogenation selectively reduces strained double bonds without affecting the aziridine ring. Transition-metal catalysts (e.g., Ru or Ir complexes) may enable site-selective C–H activation. Kinetic vs. thermodynamic product ratios should be assessed under varying temperatures .
Q. What advanced techniques validate the purity and stability of 7,7-Difluoro-3-azabicycloheptane under storage conditions?
- Methodological Answer : Employ hyphenated techniques (HPLC-MS, GC-MS) to detect degradation products. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. For fluorinated compounds, monitor fluoride ion release via ion chromatography. ’s structural data for bicycloheptanes (e.g., 7,7-dimethyl derivatives) underscores the importance of crystallography or cryo-EM for confirming lattice stability .
Data Contradiction and Resolution
Q. How to reconcile discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer : Anharmonic corrections (e.g., VPT2 method) improve DFT-predicted IR frequencies. Compare experimental Raman spectra with computed modes, focusing on fluorine-related peaks (e.g., C–F stretches ~1100 cm). Use isotopic labeling (e.g., ) to isolate vibrational contributions, as demonstrated in ’s NIST data for oxabicycloheptanes .
Q. Why do fluorinated bicycloheptanes exhibit unexpected solubility profiles in polar solvents?
- Methodological Answer : Fluorine’s hydrophobic character may dominate despite the compound’s dipole moment. Use Hansen Solubility Parameters (HSP) to model solvent compatibility. For example, ’s trifluoro-oxabicycloheptane shows low solubility in water but high solubility in DMSO, aligning with HSP predictions. Co-solvents (e.g., ethanol/water mixtures) can be optimized via phase diagrams .
Methodological Tables
Q. Table 1: Comparison of Fluorination Methods for Bicycloheptanes
Q. Table 2: Critical Factors in DoE for Reaction Optimization
| Variable | Range Tested | Impact on Yield (p-value) |
|---|---|---|
| Temperature | 60–120°C | <0.001 (High) |
| Solvent Polarity (ε) | 4.3 (THF) – 37.5 (EtOH) | 0.012 (Moderate) |
| Catalyst Loading | 1–5 mol% | 0.045 (Significant) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
